1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-2-carboxamide
Description
1-(Methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-2-carboxamide is a heterocyclic compound featuring a piperidine core modified with a methylsulfonyl group and a 1,3,4-oxadiazole ring substituted with a thiophene moiety. This structure combines sulfonamide, oxadiazole, and thiophene functionalities, which are frequently associated with biological activities such as antimicrobial, anti-inflammatory, or kinase-inhibitory properties .
Properties
IUPAC Name |
1-methylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S2/c1-23(19,20)17-7-3-2-5-9(17)11(18)14-13-16-15-12(21-13)10-6-4-8-22-10/h4,6,8-9H,2-3,5,7H2,1H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCJTUWQVOTKEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1C(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
- Substituent-Driven Activity : Thiophene and methylsulfonyl groups synergize to optimize target binding and pharmacokinetics compared to bulkier (e.g., PEG) or less-aromatic (e.g., ethyl) substituents.
- Synthetic Challenges : The carboxamide linkage between piperidine and oxadiazole requires precise coupling conditions, as seen in analogous syntheses .
Q & A
Q. Table 1: Functional Group Contributions
| Functional Group | Role in Bioactivity | Supporting Evidence |
|---|---|---|
| Piperidine | Conformational adaptability | |
| Methylsulfonyl | Solubility and binding | |
| 1,3,4-Oxadiazole | Hydrogen-bond donor/acceptor | |
| Thiophene | Hydrophobic/π interactions |
[Advanced] How can researchers optimize multi-step synthesis to improve yield and purity?
Answer:
Optimization strategies include:
Oxadiazole cyclization : Use POCl₃ at 90°C for 3 hours (70% yield) .
Amide coupling : Employ EDC/HOBt in DMF at RT for 16 hours (80% yield) .
Sulfonylation : React with methylsulfonyl chloride in DCM at 0°C (85% yield) .
Purification : Use silica gel chromatography (ethyl acetate/hexane, 1:1) to achieve >95% purity .
Q. Table 2: Reaction Optimization Parameters
| Step | Reagents/Conditions | Yield | Purity Method | Reference |
|---|---|---|---|---|
| Cyclization | POCl₃, 90°C, 3h | 70% | TLC (Rf 0.5) | |
| Coupling | EDC/HOBt, DMF, RT | 80% | HPLC (C18) | |
| Sulfonylation | MeSO₂Cl, DCM, 0°C | 85% | ¹H NMR |
[Basic] Which spectroscopic techniques are critical for structural confirmation?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., piperidine CH₂ at δ 2.5–3.5, thiophene protons at δ 7.1–7.3) .
- FT-IR : Identifies sulfonyl (1150–1300 cm⁻¹) and amide (1650 cm⁻¹) stretches .
- HRMS : Confirms molecular mass ([M+H]+ m/z 425.0921, <2 ppm error) .
[Advanced] How to resolve contradictions in reported antimicrobial IC₅₀ values?
Answer:
Discrepancies arise from assay variability. Mitigation strategies:
- Standardize conditions : Use CLSI guidelines with fixed inoculum size (1×10⁶ CFU/mL) and incubation time (18–24h) .
- Control solvents : Limit DMSO to <1% to avoid cytotoxicity .
- Validate with orthogonal assays : Compare broth microdilution (MIC) and agar diffusion (zone of inhibition) results .
Q. Table 3: Example MIC Variations
| Study | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Conditions | Reference |
|---|---|---|---|---|
| A | 8.2 | 32.4 | 10% FBS, 24h | |
| B | 12.7 | >64 | 5% DMSO, 18h |
[Advanced] What computational methods predict metabolic stability?
Answer:
- ADMET prediction : Use QikProp (Schrödinger) to estimate CYP450 interactions and logS (-4.5 to -3.2) .
- Metabolite identification : MetaSite simulates Phase I oxidation at thiophene α-positions .
- Validation : In vitro liver microsomal assays (t₁/₂ > 60 min indicates stability) .
[Basic] What synthetic routes are commonly used?
Answer:
Oxadiazole formation : Thiosemicarbazide cyclization with POCl₃ .
Piperidine coupling : Amide bond formation via EDC/HOBt .
Sulfonylation : MeSO₂Cl in DCM at 0°C .
[Advanced] How to enhance regioselectivity in sulfonylation?
Answer:
- Temperature control : 0–5°C minimizes O-sulfonylation .
- Base selection : DMAP directs sulfonyl groups to piperidine nitrogen .
- Monitoring : TLC (ethyl acetate/hexane, 1:1; Rf 0.3) ensures reaction progression .
[Advanced] Designing SAR studies: What functional groups are priority targets?
Answer:
- Thiophene replacement : Test phenyl/furan analogs to assess π-π interaction loss .
- Sulfonyl modifications : Replace methyl with trifluoromethyl to evaluate hydrophobicity .
- Oxadiazole substitution : Introduce nitro groups to enhance hydrogen bonding .
Q. Table 4: SAR Modification Examples
| Modification | Biological Impact | Reference |
|---|---|---|
| Thiophene → Phenyl | 40% reduced antimicrobial activity | |
| MeSO₂ → CF₃SO₂ | Improved target affinity | |
| Oxadiazole nitro-subst. | Increased cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
